![molecular formula C11H17N3 B1520288 2-Ethyl-4-(piperidin-3-yl)pyrimidine CAS No. 1221820-85-4](/img/structure/B1520288.png)
2-Ethyl-4-(piperidin-3-yl)pyrimidine
Overview
Description
“2-Ethyl-4-(piperidin-3-yl)pyrimidine” is a chemical compound that belongs to the class of pyrimidine derivatives . It has a molecular weight of 191.28 g/mol . The compound is commonly used as a building block in the synthesis of several pharmaceutical agents.
Synthesis Analysis
Piperidine derivatives, such as “2-Ethyl-4-(piperidin-3-yl)pyrimidine”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “2-Ethyl-4-(piperidin-3-yl)pyrimidine” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
“2-Ethyl-4-(piperidin-3-yl)pyrimidine” is a liquid at room temperature . It has a molecular formula of C11H17N3 and an InChI key of CRUMXMILFJPYPX-UHFFFAOYSA-N .Scientific Research Applications
Pharmacological Applications in Cancer Therapy
2-Ethyl-4-(piperidin-3-yl)pyrimidine: has shown promise in cancer therapy due to its structural similarity to piperidine derivatives, which are present in many pharmaceuticals. Piperidine derivatives have been utilized as anticancer agents, with their mechanisms of action including cell cycle arrest and apoptosis induction in cancer cells . The compound’s potential to be modified and interact with various biological targets makes it a valuable candidate for drug development in oncology.
Antiviral Research
The structural features of 2-Ethyl-4-(piperidin-3-yl)pyrimidine contribute to its antiviral properties. Studies have demonstrated that piperidine derivatives can exhibit significant antiviral activity, with some showing higher efficacy than existing commercial drugs against specific viruses . This compound could be explored further for its potential to inhibit viral replication or to serve as a scaffold for developing new antiviral drugs.
Neurological Disorder Treatments
Piperidine-based compounds, including 2-Ethyl-4-(piperidin-3-yl)pyrimidine , are known to possess central nervous system (CNS) activity. They have been investigated for their therapeutic potential in treating neurological disorders such as Alzheimer’s disease and other forms of dementia . The compound’s ability to cross the blood-brain barrier and modulate neurotransmitter systems could be harnessed for CNS drug development.
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of piperidine derivatives make 2-Ethyl-4-(piperidin-3-yl)pyrimidine a compound of interest in the development of new treatments for chronic pain and inflammatory diseases . Its structural adaptability allows for the synthesis of derivatives that can target specific inflammatory pathways or pain receptors.
Antimicrobial and Antifungal Applications
Research has indicated that piperidine derivatives can be effective against a range of microbial and fungal pathogens. The exploration of 2-Ethyl-4-(piperidin-3-yl)pyrimidine in this context could lead to the development of new antimicrobial and antifungal agents, potentially addressing the growing concern of antibiotic resistance .
Cardiovascular Disease Management
Compounds with a piperidine moiety have been associated with cardiovascular benefits, including antihypertensive effects2-Ethyl-4-(piperidin-3-yl)pyrimidine could be investigated for its potential application in managing hypertension and other cardiovascular conditions, possibly through vasodilation or modulation of cardiac contractility .
Anticoagulant Properties
The piperidine nucleus has been identified in compounds with anticoagulant properties2-Ethyl-4-(piperidin-3-yl)pyrimidine may have applications in preventing thrombosis and treating coagulation disorders, contributing to safer and more effective anticoagulant therapies .
Hepatic Fibrosis Treatment
Piperidine derivatives have shown activity in liver fibrosis models, suggesting that 2-Ethyl-4-(piperidin-3-yl)pyrimidine could be a candidate for the development of anti-fibrotic drugs. Its potential to inhibit collagen synthesis or inactivate hepatic stellate cells could be pivotal in treating chronic liver diseases .
Mechanism of Action
Piperidines
are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Pyrimidines
are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a variety of roles in biochemistry, including cellular respiration.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethyl-4-piperidin-3-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-2-11-13-7-5-10(14-11)9-4-3-6-12-8-9/h5,7,9,12H,2-4,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUMXMILFJPYPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=N1)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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